molecular formula C11H10INO2 B1593985 2-(3-Iodo-propyl)-isoindole-1,3-dione CAS No. 5457-29-4

2-(3-Iodo-propyl)-isoindole-1,3-dione

Cat. No. B1593985
CAS RN: 5457-29-4
M. Wt: 315.11 g/mol
InChI Key: LKSISOJOXOBDGH-UHFFFAOYSA-N
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Description

2-(3-Iodo-propyl)-isoindole-1,3-dione, also known as IPID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IPID is a heterocyclic compound that belongs to the isoindole family and contains an iodo-propyl group attached to the isoindole ring. In

Scientific Research Applications

Synthesis Methodologies

Carbon Monoxide-Free Synthesis

A novel protocol offers a carbon monoxide-free, solvent-free synthesis of isoindole-1,3-diones from o-haloarenes using palladium acetate and xantphos catalysis. This method has been proven applicable for aryl iodides and bromides with moderate to excellent yields, highlighting its efficiency and broader applicability in creating derivatives of isoindole-1,3-dione, including 2-(3-Iodo-propyl)-isoindole-1,3-dione (Sawant et al., 2011).

Immobilized Palladium Metal Catalysis

Another significant contribution to the field is the use of immobilized palladium metal containing ionic liquid for carbonylative cyclization reactions. This approach synthesizes N-substituted isoindole-1,3-dione derivatives with good to excellent yield, demonstrating an effective and recyclable catalytic system (Khedkar et al., 2014).

Structural and Mechanistic Insights

NMR Spectroscopy Characterization

The structural characterization of isoindole-1,3-dione derivatives has been advanced through NMR spectroscopy. This analytical technique has proven essential in confirming the identity and structure of these compounds, facilitating further research and application development (Dioukhane et al., 2021).

Computational Chemistry Analysis

Computational methods have been employed to analyze the structural aspects of isoindole-1,3-dione derivatives. These studies include density functional theory (DFT) calculations to explore electronic properties and potential reactivity patterns, offering deep insights into the molecule's behavior at the atomic level (Tarı & Demirtaş, 2022).

Potential Biological Activities

Anticancer Activities

Research on isoindole-1,3-dione derivatives has revealed their potential anticancer activities. Studies show varying anticancer effects based on different substituents, providing a foundation for further exploration of these compounds as therapeutic agents. The structure-activity relationship (SAR) analysis emphasizes the importance of substituents in determining anticancer efficacy (Tan et al., 2020).

properties

IUPAC Name

2-(3-iodopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSISOJOXOBDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282209
Record name 2-(3-Iodo-propyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodo-propyl)-isoindole-1,3-dione

CAS RN

5457-29-4
Record name NSC24938
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Iodo-propyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 50.0 g (0.187 mol) of N-(3-bromopropyl)phthalimide in 1.2 L of acetone was treated with 208.5 g of potassium iodide and stirred at room temperature for 4 days. The reaction was filtered and the filtrate was diluted with 4 L of ether. This was then filtered through CELITE. The filtrate was concentrated under reduced pressure to a yellow solid. This was recrystallized from hexane to yield 46.5 g (79%) of off-white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
208.5 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of 15 g (100 mmol) of sodium iodide in 120 ml of acetone was added 3 g (11 mmol) of N-(3-bromopropyl)phthalimide and the mixture was heated at reflux for 30 minutes. The cooled mixture was filtered and evaporated. The residue was partitioned between 50 ml of diethyl ether and 50 ml of water. The organic phase was dried over magnesium sulfate, filtered and evaporated to give 2.6 g (75%) of N-(3-iodopropyl)phthalimide as a white solid. [Mass spectrum (ESI) MH+ =316].
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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